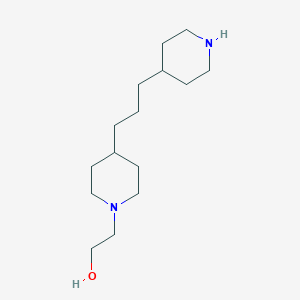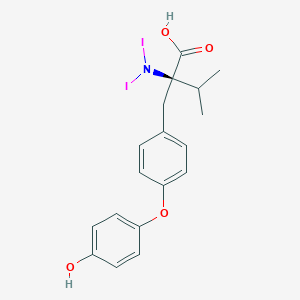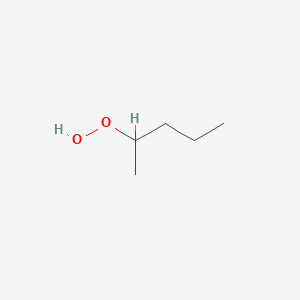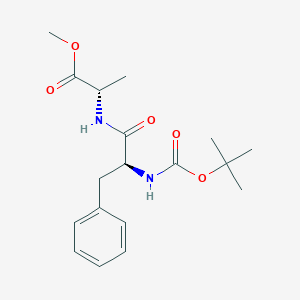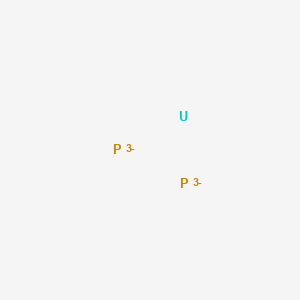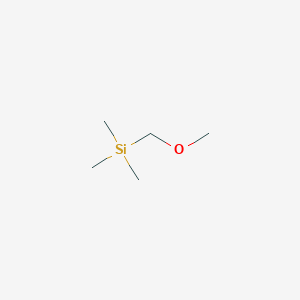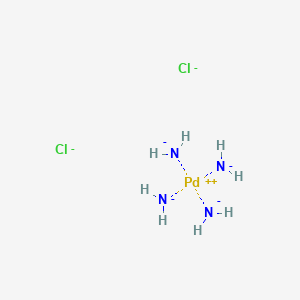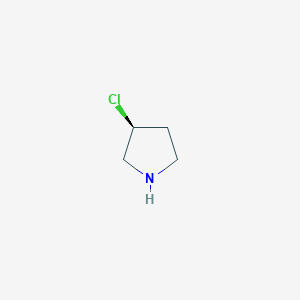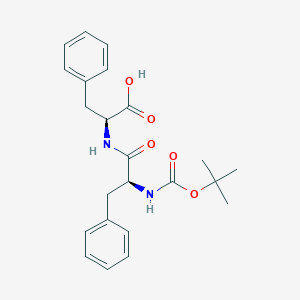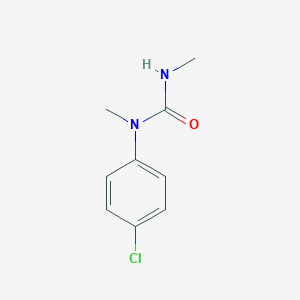
1-(4-Chlorophenyl)-1,3-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-1,3-dimethylurea, also known as CDU, is a chemical compound with a molecular formula of C9H11ClN2O. It is a white crystalline solid that is used in various scientific research applications. CDU is a derivative of urea and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-1,3-dimethylurea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in plants and animals. It has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids in plants. 1-(4-Chlorophenyl)-1,3-dimethylurea has also been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of nucleotides in animals.
Biochemical and physiological effects:
1-(4-Chlorophenyl)-1,3-dimethylurea has been shown to have various biochemical and physiological effects in plants and animals. In plants, 1-(4-Chlorophenyl)-1,3-dimethylurea has been shown to inhibit the biosynthesis of essential amino acids, leading to growth inhibition and eventual death. In animals, 1-(4-Chlorophenyl)-1,3-dimethylurea has been shown to inhibit the biosynthesis of nucleotides, leading to cell death and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chlorophenyl)-1,3-dimethylurea has several advantages and limitations for use in lab experiments. One advantage is its effectiveness in controlling plant diseases and pests, making it a valuable tool in agriculture research. However, its complex synthesis process and potential toxicity limit its use in certain experiments. 1-(4-Chlorophenyl)-1,3-dimethylurea also has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Chlorophenyl)-1,3-dimethylurea. One direction is to further study its potential use in the treatment of cancer and other diseases. 1-(4-Chlorophenyl)-1,3-dimethylurea has been shown to inhibit the activity of dihydrofolate reductase, which is a target for many anticancer drugs. Another direction is to develop new synthesis methods for 1-(4-Chlorophenyl)-1,3-dimethylurea that are more efficient and less toxic. Finally, research could focus on developing new derivatives of 1-(4-Chlorophenyl)-1,3-dimethylurea with improved properties for use in various applications.
Synthesemethoden
The synthesis of 1-(4-Chlorophenyl)-1,3-dimethylurea involves the reaction of 4-chloroaniline with dimethyl carbonate in the presence of a catalyst such as sodium methoxide. The resulting intermediate is then reacted with urea to yield 1-(4-Chlorophenyl)-1,3-dimethylurea. The synthesis process is complex and involves several steps, making it a challenging process to carry out.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-1,3-dimethylurea has been used in various scientific research applications, including as a herbicide, fungicide, and insecticide. It has been found to be effective in controlling various plant diseases and pests, making it a valuable tool in agriculture. 1-(4-Chlorophenyl)-1,3-dimethylurea has also been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
13578-25-1 |
|---|---|
Produktname |
1-(4-Chlorophenyl)-1,3-dimethylurea |
Molekularformel |
C9H11ClN2O |
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-1,3-dimethylurea |
InChI |
InChI=1S/C9H11ClN2O/c1-11-9(13)12(2)8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) |
InChI-Schlüssel |
XZTUYISAOWDOSC-UHFFFAOYSA-N |
SMILES |
CNC(=O)N(C)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CNC(=O)N(C)C1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
13578-25-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






